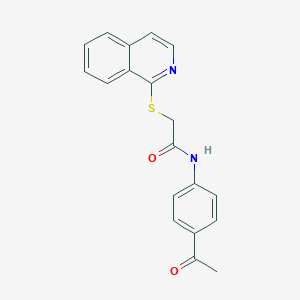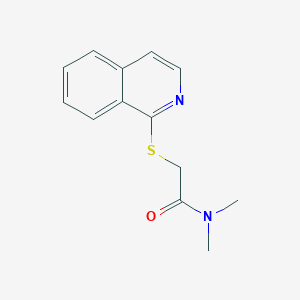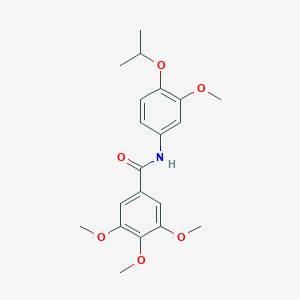![molecular formula C19H27N5 B263328 N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.
科学研究应用
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is commonly used to induce Parkinsonism in animal models, allowing researchers to study the disease's progression and test potential treatments. This compound has also been used to study the role of dopamine in the brain and to develop new treatments for Parkinson's disease.
作用机制
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound-induced Parkinsonism in animal models closely resembles the symptoms seen in human Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes a decrease in dopamine levels in the brain, leading to motor and cognitive dysfunction. In addition, this compound has been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage.
实验室实验的优点和局限性
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a widely used tool for studying Parkinson's disease and has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, allowing researchers to study the disease's progression and test potential treatments. However, this compound has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons, making it an incomplete model of Parkinson's disease.
未来方向
There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound-induced neurotoxicity. Other areas of research include the use of this compound to study the role of oxidative stress and inflammation in Parkinson's disease and the development of new animal models that more closely mimic the disease's progression in humans.
Conclusion
This compound is a synthetic compound that has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is a potent neurotoxin that selectively destroys dopaminergic neurons, leading to symptoms similar to those seen in Parkinson's disease. This compound has several advantages for lab experiments but also has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons. There are several future directions for research involving this compound, including the development of new treatments for Parkinson's disease and the use of this compound to study the role of oxidative stress and inflammation in the disease.
合成方法
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline can be synthesized using a multistep process that involves the reaction of 4-(4-chlorophenyl)piperidine with ethylamine, followed by the reaction of the resulting compound with 2-cyanopyrimidine. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield this compound.
属性
分子式 |
C19H27N5 |
|---|---|
分子量 |
325.5 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C19H27N5/c1-3-23(4-2)18-8-6-17(7-9-18)16-22-12-14-24(15-13-22)19-20-10-5-11-21-19/h5-11H,3-4,12-16H2,1-2H3 |
InChI 键 |
MSDAYSOEWLZJMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)





![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
